JS25

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

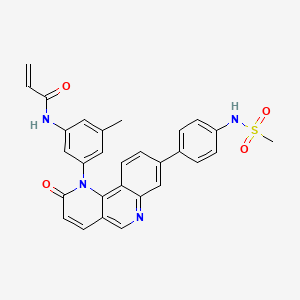

C29H24N4O4S |

|---|---|

分子量 |

524.6 g/mol |

IUPAC名 |

N-[3-[8-[4-(methanesulfonamido)phenyl]-2-oxobenzo[h][1,6]naphthyridin-1-yl]-5-methylphenyl]prop-2-enamide |

InChI |

InChI=1S/C29H24N4O4S/c1-4-27(34)31-23-13-18(2)14-24(16-23)33-28(35)12-8-21-17-30-26-15-20(7-11-25(26)29(21)33)19-5-9-22(10-6-19)32-38(3,36)37/h4-17,32H,1H2,2-3H3,(H,31,34) |

InChIキー |

WPVJPKXENBARHX-UHFFFAOYSA-N |

正規SMILES |

CC1=CC(=CC(=C1)N2C(=O)C=CC3=CN=C4C=C(C=CC4=C32)C5=CC=C(C=C5)NS(=O)(=O)C)NC(=O)C=C |

製品の起源 |

United States |

Foundational & Exploratory

JS25: A Technical Whitepaper on its Core Target and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of JS25, a selective and covalent inhibitor of Bruton's tyrosine kinase (BTK). It details the compound's primary molecular target, its mechanism of action, and the experimental methodologies used for its characterization.

Core Target: Bruton's Tyrosine Kinase (BTK)

The primary molecular target of this compound is Bruton's tyrosine kinase (BTK) , a non-receptor tyrosine kinase critical for B-cell development, differentiation, and signaling.[1][2] BTK is a key component of the B-cell receptor (BCR) signaling pathway. Upon BCR activation by an antigen, BTK is recruited to the plasma membrane and subsequently activated through phosphorylation. This initiates a downstream signaling cascade that is essential for B-cell proliferation and survival. In various B-cell malignancies, such as Burkitt's lymphoma, this pathway is often constitutively active, making BTK a compelling therapeutic target.

Mechanism of Action

This compound is a selective and covalent inhibitor of BTK.[3] Its mechanism of action involves the formation of an irreversible covalent bond with a specific cysteine residue (Cys481) within the ATP-binding pocket of the BTK enzyme.[4] This covalent modification permanently inactivates the kinase, thereby blocking its ability to phosphorylate downstream substrates and halting the propagation of the BCR signaling cascade. A distinctive feature of this compound is its ability to deactivate BTK by chelating Tyr551.[3] This covalent and irreversible binding leads to the suppression of cancer cell proliferation and the induction of cell death in malignant B-cells.[1][3]

Quantitative Data Summary

The inhibitory activity and selectivity of this compound have been quantified through various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) is a key metric of a drug's potency.

| Target Kinase | IC50 Value |

| BTK | 5.8 nM |

| BMX | 49.0 nM |

| ITK | 0.44 µM |

| TXK | 0.19 µM |

| TEC | 0.22 µM |

| BLK | 2.60 µM |

| EGFR | >3 µM |

| ERBB2 | >3 µM |

| JAK3 | >3 µM |

Data sourced from MedchemExpress.

Signaling Pathway and Experimental Workflows

B-Cell Receptor (BCR) Signaling Pathway and this compound Inhibition

The following diagram illustrates the central role of BTK in the BCR signaling pathway and the point of inhibition by this compound.

Caption: this compound inhibits BTK, blocking the BCR signaling cascade.

Experimental Workflow: In Vitro BTK Kinase Assay for IC50 Determination

The following diagram outlines a typical workflow for determining the IC50 value of this compound against BTK in a biochemical assay.

Caption: Workflow for determining the IC50 of this compound against BTK.

Experimental Workflow: Murine Xenograft Model of Burkitt's Lymphoma

This diagram illustrates the key steps in evaluating the in vivo efficacy of this compound using a Burkitt's lymphoma xenograft model.

Caption: Workflow for in vivo efficacy testing of this compound.

Detailed Experimental Protocols

In Vitro BTK Kinase Activity and IC50 Determination Assay

This protocol is a generalized procedure based on commercially available kinase assay kits, such as the ADP-Glo™ Kinase Assay.[5]

-

Compound Preparation: A serial dilution of this compound is prepared in DMSO to create a range of concentrations for testing.

-

Reagent Preparation: Recombinant human BTK enzyme, a suitable peptide substrate (e.g., poly(Glu, Tyr)), and ATP are prepared in a kinase reaction buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA).

-

Reaction Setup: The BTK enzyme, the kinase buffer, and each concentration of this compound (or vehicle control) are added to the wells of a 96-well plate.

-

Reaction Initiation: The kinase reaction is initiated by the addition of the substrate/ATP mixture.

-

Incubation: The reaction plate is incubated at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.

-

Signal Detection:

-

An ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

-

A Kinase Detection Reagent is then added to convert the generated ADP into ATP, which is subsequently used by a luciferase to produce a luminescent signal.

-

-

Data Acquisition: The luminescence of each well is measured using a plate reader.

-

Data Analysis: The luminescent signal, which is proportional to the amount of ADP produced and thus the kinase activity, is plotted against the logarithm of the this compound concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value.

Burkitt's Lymphoma Murine Xenograft Model

This protocol describes the establishment and use of a subcutaneous xenograft model of Burkitt's lymphoma using the Ramos cell line.[6][7]

-

Cell Culture: Ramos cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.

-

Cell Preparation for Injection: Cells are harvested during their logarithmic growth phase, washed with sterile PBS, and resuspended in a mixture of PBS and Matrigel to the desired concentration (e.g., 1 x 10^7 cells/mL). Cell viability is confirmed using a method like trypan blue exclusion.

-

Animal Model: Immunocompromised mice (e.g., NOD/SCID or athymic BALB/c) are used for this study.

-

Tumor Cell Inoculation: A defined number of Ramos cells (e.g., 1 x 10^6 cells in 100 µL) is injected subcutaneously into the flank of each mouse.

-

Tumor Growth Monitoring: The mice are monitored regularly for tumor formation. Once tumors are palpable and reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups. Tumor volume is typically calculated using the formula: (Length x Width²) / 2.

-

Drug Administration: this compound is administered to the treatment group according to a predefined schedule, dose, and route of administration (e.g., intraperitoneal injection of 10 mg/kg every two days).[3] The control group receives a vehicle control.

-

Efficacy Evaluation: Tumor growth and the body weight of the mice are monitored throughout the study. The study is terminated when tumors in the control group reach a specified maximum size.

-

Endpoint Analysis: At the end of the study, mice are euthanized, and the tumors are excised, weighed, and may be processed for further histological or molecular analysis.

Conclusion

This compound is a potent and selective covalent inhibitor of BTK with demonstrated efficacy in preclinical models of B-cell malignancies. Its well-defined mechanism of action and favorable selectivity profile make it a promising candidate for further development as a therapeutic agent for cancers driven by aberrant BCR signaling. The experimental protocols outlined in this document provide a framework for the continued investigation and characterization of this compound and similar targeted therapies.

References

- 1. Selective Inhibition of Bruton’s Tyrosine Kinase by a Designed Covalent Ligand Leads to Potent Therapeutic Efficacy in Blood Cancers Relative to Clinically Used Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Collection - Selective Inhibition of Brutonâs Tyrosine Kinase by a Designed Covalent Ligand Leads to Potent Therapeutic Efficacy in Blood Cancers Relative to Clinically Used Inhibitors - ACS Pharmacology and Translational Science - Figshare [acs.figshare.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. How to gain an edge in BTK target research? [synapse.patsnap.com]

- 5. promega.com [promega.com]

- 6. Ramos Xenograft Model - Altogen Labs [altogenlabs.com]

- 7. Ramos Xenograft Model | Xenograft Services [xenograft.net]

Unraveling the Role of CD25 in B-Cell Malignancies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the emerging role of Cluster of Differentiation 25 (CD25), the alpha chain of the interleukin-2 receptor (IL-2Rα), in the pathophysiology and treatment of B-cell malignancies. While traditionally known for its role in T-cell activation, recent research has illuminated a novel, IL-2-independent function for CD25 on B-cells, positioning it as a critical regulator of B-cell receptor (BCR) signaling and a promising therapeutic target.

Executive Summary

CD25 is increasingly recognized as a key player in B-cell malignancies, extending beyond its canonical role in the IL-2 receptor complex. Studies have identified CD25 as a strong predictor of poor clinical outcomes in various B-cell cancers.[1] This is attributed to its unexpected function as a feedback regulator for the B-cell receptor, a central pathway for B-cell proliferation and survival that is often dysregulated in malignancies.[1] The expression of CD25 on malignant B-cells has paved the way for novel therapeutic strategies, including the development of antibody-drug conjugates (ADCs) like camidanlumab tesirine (ADCT-301), which have shown promising preclinical and clinical activity.[2][3][4] This guide will dissect the underlying biology of CD25 in B-cell cancers, summarize key quantitative data, detail relevant experimental protocols, and visualize the critical pathways and workflows.

The Dual Role of CD25: From IL-2 Receptor to BCR Regulator

While CD25 is a well-established component of the high-affinity IL-2 receptor on T-cells, its function on B-cells is more complex.[5][6] In the context of B-cell malignancies, a groundbreaking discovery has been the identification of an IL-2-independent role for CD25.

2.1 Canonical IL-2 Receptor Function: On T-cells, and to some extent on B-cells, CD25 associates with the β (CD122) and common γ (CD132) chains to form the high-affinity receptor for IL-2, a cytokine crucial for lymphocyte proliferation and survival.[7]

2.2 Novel BCR Feedback Regulation: Research has revealed that CD25 on B-cells can directly bind to the B-cell receptor (BCR).[1] This interaction establishes a negative feedback loop that calibrates the intensity of oncogenic BCR signaling.[1] The function of CD25 in this capacity is regulated by the phosphorylation of its cytoplasmic tail.[1] This discovery repositions CD25 from a mere growth factor receptor to a pivotal modulator of the core survival pathway in malignant B-cells.

CD25 Signaling Pathway in B-Cell Malignancies

The interaction between CD25 and the BCR introduces a new layer of regulation on the canonical BCR signaling cascade. This pathway is critical for the survival and proliferation of malignant B-cells.

References

- 1. ashpublications.org [ashpublications.org]

- 2. Camidanlumab tesirine - Wikipedia [en.wikipedia.org]

- 3. ir.adctherapeutics.com [ir.adctherapeutics.com]

- 4. Targeting CD25+ lymphoma cells with the antibody-drug conjugate camidanlumab tesirine as a single agent or in combination with targeted agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phenotypic and functional characterization of human CD25+ B cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CD25: A potential tumor therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. T regulatory cells control T-cell proliferation partly by the release of soluble CD25 in patients with B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]

role of BTK in cancer signaling pathways

An In-Depth Technical Guide on the Core Role of BTK in Cancer Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase from the Tec family, is a critical signaling node in various hematopoietic cells.[1][2][3] Its role is most prominently defined downstream of the B-cell receptor (BCR), where it governs B-cell proliferation, differentiation, and survival.[4][5][6] Dysregulation of BTK signaling is a hallmark of numerous B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenström macroglobulinemia, making it a highly validated therapeutic target.[5][7][8][9] Furthermore, emerging evidence highlights the role of BTK in the tumor microenvironment (TME) of solid tumors, particularly within myeloid-lineage cells, and the expression of novel BTK isoforms in epithelial cancers, broadening its relevance in oncology.[10][11][12][13] This guide provides a comprehensive technical overview of BTK's function in cancer signaling, quantitative data on targeted inhibitors, and detailed protocols for key experimental assays.

BTK Structure and Activation Mechanism

BTK is a multi-domain protein essential for relaying signals from various cell-surface receptors.[10][14] The canonical activation cascade is initiated by antigen binding to the B-cell receptor (BCR).[9][10] This event triggers the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) within the BCR complex by Src-family kinases like LYN.[7][8] The spleen tyrosine kinase (SYK) is subsequently recruited and activated, leading to the phosphorylation of adaptor proteins.

This creates a scaffold for BTK recruitment to the plasma membrane, a process facilitated by the binding of its Pleckstrin Homology (PH) domain to phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a product of PI3K activity.[10][14] Once at the membrane, BTK is phosphorylated at tyrosine 551 (Y551) by SYK or Src-family kinases.[7][10][15] This initial phosphorylation unlocks BTK's kinase activity, leading to its autophosphorylation at tyrosine 223 (Y223) in the SH3 domain, which is required for its full enzymatic activation.[10]

Core Signaling Pathways Downstream of BTK

Activated BTK orchestrates multiple pro-survival and proliferative signaling pathways.[13] In B-cell malignancies, these pathways are often constitutively active, providing a significant advantage to the neoplastic clone.[7][8]

-

PLCγ2 Pathway: BTK directly phosphorylates and activates Phospholipase C gamma 2 (PLCγ2).[7][16] Activated PLCγ2 hydrolyzes PIP2 into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers calcium flux from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). This cascade ultimately leads to the activation of transcription factors like NFAT (Nuclear Factor of Activated T-cells) and NF-κB.[7][8][14]

-

PI3K/AKT Pathway: BTK signaling is intricately linked with the PI3K/AKT pathway.[7][15] While PI3K acts upstream by generating PIP3 for BTK recruitment, BTK can also positively regulate the pathway, leading to the activation of AKT.[14] Activated AKT promotes cell survival by phosphorylating and inhibiting pro-apoptotic proteins and stimulates cell growth and proliferation through the mTOR signaling complex.[15]

-

MAPK Pathway: The Ras-Raf-MEK-ERK cascade, part of the Mitogen-Activated Protein Kinase (MAPK) pathway, is also stimulated by BTK activity, contributing to cell proliferation and differentiation.[15][17]

-

NF-κB Pathway: The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a master regulator of inflammation, immunity, and cell survival. BTK is a crucial activator of the NF-κB pathway in B-cells, protecting them from apoptosis.[10][18]

Role of BTK in the Tumor Microenvironment (TME)

Beyond its intrinsic role in malignant B-cells, BTK is expressed in various immune cells that constitute the TME, where it often contributes to an immunosuppressive, pro-tumorigenic milieu.[1][10][12]

-

Tumor-Associated Macrophages (TAMs): In TAMs, BTK signaling can promote a pro-tumor M2-like polarization and induce the expression of Fcγ receptors, which can inhibit the function of cytotoxic CD8+ T-cells.[10][12][19]

-

Myeloid-Derived Suppressor Cells (MDSCs): Activated BTK in MDSCs increases the production of immunosuppressive molecules like arginase-1, ROS, and IL-10, which dampen anti-tumor T-cell responses.[10][12]

-

Dendritic Cells (DCs): BTK inhibition in DCs has been shown to enhance their maturation and activation, promoting a more effective T-cell response against the tumor.[12]

Quantitative Data on BTK Inhibitors

The development of small molecule inhibitors targeting BTK has transformed the treatment landscape for B-cell malignancies.[16] These are broadly classified as covalent (irreversible) and non-covalent (reversible) inhibitors. Covalent inhibitors, such as ibrutinib, acalabrutinib, and zanubrutinib, form a permanent bond with a cysteine residue (Cys481) in the ATP-binding site of BTK.[6][7][8]

Table 1: In Vitro Potency (IC₅₀) of Select BTK Inhibitors

| Inhibitor | Type | Target | IC₅₀ (nM) | Cell Line (Malignancy) | IC₅₀ (µM) |

| Ibrutinib | Covalent | BTK | ~0.5 | WA-C3CD5+ (CLL) | 25.9 |

| Acalabrutinib | Covalent | BTK | ~5 | - | - |

| Zanubrutinib | Covalent | BTK | <1 | - | - |

| JS25 | Covalent | BTK | 28.5 | Raji (Burkitt's Lymphoma) | 2.3 |

| Fenebrutinib | Non-covalent | BTK | - | - | - |

| MDVN1001 | Covalent | BTK | 0.9 | - | - |

| Compound 12 | Covalent | BTK | 21 | Ramos (Burkitt's Lymphoma) | 0.00614 |

| Compound 15b | Covalent | BTK | 4.2 | - | - |

| Compound 16 | Covalent | BTK | 27 | - | - |

| Compound 19 | Covalent | BTK | 29.9 | - | - |

Data compiled from multiple preclinical studies. IC₅₀ values can vary based on assay conditions.[17][20][21]

Table 2: Clinical Efficacy of BTK Inhibitors in B-Cell Malignancies

| Trial / Study | Malignancy | Inhibitor | Comparator | Median PFS | Overall Response Rate (ORR) |

| RESONATE | Relapsed/Refractory CLL/SLL | Ibrutinib | Ofatumumab | 44.1 months | - |

| Ofatumumab | - | 8.1 months | - | ||

| iNNOVATE | Waldenström's Macroglobulinemia | Ibrutinib + Rituximab | Placebo + Rituximab | Not Reached | 92% |

| Placebo + Rituximab | - | 20.3 months | 47% | ||

| ALPINE (MAIC) | Relapsed/Refractory CLL | Zanubrutinib | Acalabrutinib | HR = 0.68 | CR Odds Ratio = 2.90 |

| PHOENIX (Sub-analysis) | Younger (<60) non-GCB DLBCL (MCD/N1 subtypes) | Ibrutinib + R-CHOP | R-CHOP | 3-year EFS: 100% | - |

| R-CHOP | - | 3-year EFS: 48% / 50% | - | ||

| FIRE Study | Real-world CLL | Ibrutinib | - | 53.1 months | 96.8% |

PFS: Progression-Free Survival; HR: Hazard Ratio; CR: Complete Response; EFS: Event-Free Survival; MAIC: Matching-Adjusted Indirect Comparison. Data compiled from cited clinical trials and studies.[2][5][15][22][23][24]

Detailed Experimental Protocols

In Vitro BTK Kinase Assay (ADP-Glo™ Format)

This protocol measures the kinase activity of purified BTK by quantifying the amount of ADP produced during the phosphorylation reaction.

Materials:

-

Recombinant active BTK enzyme

-

Kinase Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)

-

Substrate (e.g., poly(Glu,Tyr) 4:1)

-

ATP solution

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Test inhibitors (dissolved in DMSO)

-

384-well white assay plates

Procedure:

-

Reagent Preparation:

-

Thaw all reagents on ice. Prepare Kinase Buffer.

-

Dilute the BTK enzyme to the desired working concentration (e.g., 2-4 ng/reaction) in Kinase Buffer.

-

Prepare a substrate/ATP mix in Kinase Buffer. The final concentration of ATP should be at or near its Km for BTK (typically 25-50 µM).

-

Prepare serial dilutions of the test inhibitor in Kinase Buffer (maintain a constant DMSO concentration, e.g., 1%).

-

-

Kinase Reaction:

-

Add 1 µL of inhibitor dilution (or DMSO for control) to the wells of a 384-well plate.

-

Add 2 µL of the diluted BTK enzyme solution to each well.

-

Initiate the reaction by adding 2 µL of the substrate/ATP mix to each well.

-

Mix the plate gently and incubate at room temperature (or 30°C) for a specified time (e.g., 60 minutes).

-

-

Signal Detection:

-

Stop the kinase reaction and deplete unconsumed ATP by adding 5 µL of ADP-Glo™ Reagent to each well.

-

Incubate for 40 minutes at room temperature.

-

Convert the generated ADP to ATP and generate a luminescent signal by adding 10 µL of Kinase Detection Reagent to each well.

-

Incubate for 30 minutes at room temperature.

-

Measure luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control.

-

Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Western Blot for BTK Pathway Activation

This protocol details the detection of phosphorylated BTK (p-BTK) and phosphorylated PLCγ2 (p-PLCγ2) in cancer cell lysates as a measure of pathway activation.

Materials:

-

B-cell lymphoma cell line (e.g., TMD8, Ramos)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (BCA or Bradford)

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-phospho-BTK (Y223)

-

Rabbit anti-phospho-PLCγ2 (Y759)

-

Rabbit anti-total BTK

-

Mouse anti-β-Actin (loading control)

-

-

Secondary antibodies:

-

HRP-conjugated anti-rabbit IgG

-

HRP-conjugated anti-mouse IgG

-

-

TBST (Tris-Buffered Saline with 0.1% Tween-20)

-

Enhanced Chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Sample Preparation:

-

Plate cells and treat with BTK inhibitors or vehicle (DMSO) for the desired time.

-

Harvest cells, wash with cold PBS, and lyse on ice with lysis buffer.

-

Centrifuge to pellet cell debris and collect the supernatant (lysate).

-

Determine protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE:

-

Normalize samples to equal protein amounts (e.g., 20-40 µg) and add 4x Laemmli sample buffer.

-

Denature samples by heating at 95°C for 5 minutes.

-

Load samples and a molecular weight marker onto an SDS-PAGE gel.

-

Run the gel until adequate separation is achieved.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

-

Confirm transfer efficiency by staining the membrane with Ponceau S.

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody (e.g., anti-p-BTK, diluted 1:1000 in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted 1:2000-1:5000 in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Detection:

-

Incubate the membrane with ECL substrate according to the manufacturer's instructions.

-

Capture the chemiluminescent signal using a digital imager or X-ray film.

-

Strip the membrane (if necessary) and re-probe for total BTK and β-Actin to ensure equal loading.

-

Cell Viability / Proliferation (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which correlates with the number of viable cells. It is used to determine the cytotoxic or anti-proliferative effects of BTK inhibitors.

Materials:

-

Cancer cell line

-

96-well flat-bottom plates

-

Complete culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01M HCl in 10% SDS)

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Cell Plating:

-

Harvest and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.

-

Include wells with medium only for blank measurements.

-

Incubate the plate for 24 hours (37°C, 5% CO₂) to allow cells to attach and resume growth.

-

-

Drug Treatment:

-

Prepare serial dilutions of the BTK inhibitor in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the drug dilutions (or vehicle control).

-

Incubate for the desired treatment period (e.g., 72 hours).

-

-

MTT Addition and Incubation:

-

Add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization and Measurement:

-

Carefully remove the medium from the wells.

-

Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance (OD) at a wavelength of 570 nm using a plate reader.

-

-

Data Analysis:

Flow Cytometry for B-Cell Surface Markers and Intracellular p-BTK

This protocol allows for the quantification of B-cell populations and the measurement of intracellular BTK pathway activation on a single-cell level.

Materials:

-

Whole blood or isolated Peripheral Blood Mononuclear Cells (PBMCs) from CLL patients

-

FACS Buffer (PBS + 2% FBS + 0.05% Sodium Azide)

-

Fixation/Permeabilization buffers (e.g., BD Cytofix/Cytoperm™)

-

Fluorochrome-conjugated antibodies:

-

Surface markers: anti-CD19, anti-CD5

-

Intracellular marker: anti-phospho-BTK (Y551)

-

-

Flow cytometer

Procedure:

-

Cell Stimulation (Optional):

-

To measure induced phosphorylation, resuspend PBMCs in RPMI medium and stimulate with an agent like anti-IgM for a short period (e.g., 15 minutes) at 37°C. Include an unstimulated control.

-

-

Surface Staining:

-

Aliquot approximately 1x10⁶ cells per tube.

-

Add the cocktail of surface antibodies (e.g., anti-CD19, anti-CD5) at pre-titrated concentrations.

-

Incubate for 30 minutes on ice in the dark.

-

Wash the cells twice with cold FACS buffer.

-

-

Fixation and Permeabilization:

-

Resuspend the cell pellet in 100 µL of fixation buffer.

-

Incubate for 20 minutes at room temperature.

-

Wash the cells once with permeabilization buffer.

-

-

Intracellular Staining:

-

Resuspend the fixed and permeabilized cells in 100 µL of permeabilization buffer containing the anti-phospho-BTK antibody.

-

Incubate for 30-60 minutes at room temperature in the dark.

-

Wash the cells twice with permeabilization buffer.

-

-

Acquisition:

-

Resuspend the final cell pellet in FACS buffer.

-

Acquire the samples on a flow cytometer, collecting a sufficient number of events (e.g., >10,000 events in the lymphocyte gate).

-

-

Data Analysis:

-

Gate on the lymphocyte population using forward and side scatter (FSC/SSC).

-

Identify the B-cell population (CD19+). In CLL, these cells are often also CD5+.

-

Analyze the fluorescence intensity of the phospho-BTK signal within the gated B-cell population to determine the level of pathway activation.[29][30][31]

-

References

- 1. promega.com [promega.com]

- 2. Final results on effectiveness and safety of Ibrutinib in patients with chronic lymphocytic leukemia from the non-interventional FIRE study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacodynamic analysis of BTK inhibition in patients with chronic lymphocytic leukemia treated with acalabrutinib - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Efficacy of zanubrutinib versus acalabrutinib for relapsed or refractory chronic lymphocytic leukemia (R/R CLL): a matching-adjusted indirect comparison (MAIC) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. imbruvicahcp.com [imbruvicahcp.com]

- 7. In Vitro BTK Binding Assays [bio-protocol.org]

- 8. cloud-clone.com [cloud-clone.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. promega.com [promega.com]

- 11. biorxiv.org [biorxiv.org]

- 12. Frontiers | BTK, the new kid on the (oncology) block? [frontiersin.org]

- 13. ashpublications.org [ashpublications.org]

- 14. ajmc.com [ajmc.com]

- 15. imbruvicahcp.com [imbruvicahcp.com]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. documents.thermofisher.com [documents.thermofisher.com]

- 19. MTT assay protocol | Abcam [abcam.com]

- 20. Selective Inhibition of Bruton’s Tyrosine Kinase by a Designed Covalent Ligand Leads to Potent Therapeutic Efficacy in Blood Cancers Relative to Clinically Used Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Efficacy of zanubrutinib versus acalabrutinib for relapsed or refractory chronic lymphocytic leukemia (R/R CLL): a matching-adjusted indirect comparison (MAIC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Response and Survival Outcomes to Ibrutinib Monotherapy for Patients With Waldenström Macroglobulinemia on and off Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Ibrutinib improves diffuse large B-cell lymphoma survival - NCI [cancer.gov]

- 25. protocols.io [protocols.io]

- 26. texaschildrens.org [texaschildrens.org]

- 27. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 28. broadpharm.com [broadpharm.com]

- 29. BTK inhibition limits B-cell–T-cell interaction through modulation of B-cell metabolism: implications for multiple sclerosis therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Research-based flow cytometry assays for pathogenic assessment in the human B-cell biology of gene variants revealed in the diagnosis of inborn errors of immunity: a Bruton’s tyrosine kinase case-study - PMC [pmc.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

Preclinical Profile of JS25: A Novel Covalent BTK Inhibitor

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data available for JS25, a novel, selective, and covalent Bruton's tyrosine kinase (BTK) inhibitor. The information presented herein is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound in hematological malignancies.

Introduction

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor (BCR) signaling, which is essential for B-cell development, proliferation, and survival.[1][2][3] Dysregulation of the BCR signaling pathway is a hallmark of many B-cell malignancies, making BTK an attractive therapeutic target.[1][4] this compound is a covalent inhibitor of BTK that has demonstrated potent and selective activity in preclinical studies.[5][6][7][][9] This document summarizes the key preclinical findings on this compound, including its mechanism of action, in vitro and in vivo efficacy, and available pharmacological data.

Mechanism of Action

This compound is a covalent inhibitor that targets a cysteine residue (Cys481) in the active site of BTK.[5][6] A key feature of this compound's mechanism is the sequestration of a tyrosine residue, Tyr551, which is critical for BTK's activity.[5][6][7] By chelating Tyr551, this compound locks the enzyme in an inactive conformation, preventing its phosphorylation and downstream signaling.[5][6][7] This unique mechanism of action contributes to its high potency and selectivity.[5][6]

Below is a diagram illustrating the B-cell receptor signaling pathway and the central role of BTK, which is inhibited by this compound.

Data Presentation

In Vitro Potency and Selectivity

This compound demonstrates potent inhibition of BTK with a reported IC50 value of 5.8 nM.[10] Its selectivity has been profiled against a panel of other TEC-family kinases and related proteins.[10][11]

| Kinase Target | IC50 (nM)[10] | Selectivity (Fold vs. BTK) |

| BTK | 28.5 | 1 |

| BMX | 49.0 | ~1.7 |

| ITK | 440 | ~15.4 |

| TXK | 190 | ~6.7 |

| TEC | 220 | ~7.7 |

| BLK | 2600 | ~91.2 |

| EGFR | >3000 | >105 |

| ERBB2 | >3000 | >105 |

| JAK3 | >3000 | >105 |

In Vitro Efficacy in Cancer Cell Lines

This compound has shown broad activity across a range of hematological cancer cell lines.[7]

| Cell Line | Cancer Type | IC50 (µM)[7] |

| Raji | Burkitt's Lymphoma | 0.5 - 2.3 |

| DLBCL Cell Lines | Diffuse Large B-cell Lymphoma | Not specified |

| CLL Cell Lines | Chronic Lymphocytic Leukemia | Not specified |

| AML Cell Lines | Acute Myeloid Leukemia | Not specified |

| APML Cell Lines | Acute Promyelocytic Leukemia | Not specified |

| JURKAT | T-cell Leukemia | >38.0 |

| HEK293T | Human Embryonic Kidney | >38.0 |

| HBEC-5i | Human Brain Endothelial | >38.0 |

In Vivo Efficacy

In a murine xenograft model using Raji cells, this compound demonstrated significant anti-tumor activity.[10]

| Treatment Group | Dose | Administration | Tumor Growth Inhibition |

| This compound | 10 mg/kg | i.p. every 2 days for 14 days | Significant reduction in tumor growth and secondary tumor formation[10] |

| This compound | 20 mg/kg | i.p. every 2 days for 14 days | Significant reduction in tumor growth and secondary tumor formation[10] |

This compound was also evaluated in a zebrafish PDX model of chronic lymphocytic leukemia.[7]

| Treatment Group | Dose | Administration | Outcome |

| This compound | 1, 2.5, and 5 µM | Injection, daily for 2 days | Decreased tumor burden, with better efficacy than ibrutinib[7] |

Experimental Protocols

While detailed, step-by-step protocols for the this compound-specific studies are not publicly available, this section outlines the general methodologies for the key experiments conducted.

BTK Enzyme Inhibition Assay (General Protocol)

This type of assay is used to determine the IC50 of a compound against the target kinase.

Cell Viability Assay (General Protocol)

Cell viability assays, such as MTT or CellTiter-Glo, are used to assess the cytotoxic or cytostatic effects of a compound on cancer cell lines.

Murine Xenograft Model (General Protocol)

This in vivo model is crucial for evaluating the anti-tumor efficacy of a drug candidate in a living organism.

Pharmacokinetics and Toxicology

Detailed pharmacokinetic (PK) and toxicology data for this compound are not publicly available at this time. However, it has been reported that this compound effectively crosses the blood-brain barrier.[7][10]

For a compound like this compound, a standard preclinical development program would include:

-

Pharmacokinetics: Studies to determine absorption, distribution, metabolism, and excretion (ADME) properties. Key parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), half-life (t1/2), and bioavailability would be assessed in animal models.

-

Toxicology: A comprehensive safety evaluation, including single-dose and repeat-dose toxicity studies in relevant animal species. These studies would assess potential adverse effects on major organs and systems. Safety pharmacology studies would also be conducted to evaluate effects on cardiovascular, respiratory, and central nervous systems.

Conclusion

The preclinical data for this compound demonstrate its potential as a potent and selective BTK inhibitor with a distinct mechanism of action. It exhibits significant anti-proliferative activity in a range of hematological cancer cell lines and robust anti-tumor efficacy in in vivo models of Burkitt's lymphoma and chronic lymphocytic leukemia. While further investigation into its pharmacokinetic and toxicology profile is necessary, the existing data support the continued development of this compound as a promising therapeutic candidate for B-cell malignancies.

References

- 1. Raji Xenograft Model - Altogen Labs [altogenlabs.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Antigen receptor structure and signaling pathways - Immunobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Selective Inhibition of Bruton’s Tyrosine Kinase by a Designed Covalent Ligand Leads to Potent Therapeutic Efficacy in Blood Cancers Relative to Clinically Used Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Selective Inhibition of Bruton's Tyrosine Kinase by a Designed Covalent Ligand Leads to Potent Therapeutic Efficacy in Blood Cancers Relative to Clinically Used Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 9. Collection - Selective Inhibition of Brutonâs Tyrosine Kinase by a Designed Covalent Ligand Leads to Potent Therapeutic Efficacy in Blood Cancers Relative to Clinically Used Inhibitors - ACS Pharmacology and Translational Science - Figshare [acs.figshare.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

The BTK Inhibitor JS25: A Technical Guide for Hematological Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

JS25 is a novel, selective, and covalent inhibitor of Bruton's Tyrosine Kinase (BTK), a critical enzyme in B-cell receptor signaling pathways.[1][2][3][4] Dysregulation of BTK activity is a hallmark of numerous B-cell malignancies, making it a prime therapeutic target. This technical guide provides an in-depth overview of this compound, its mechanism of action, preclinical efficacy, and the experimental protocols used to characterize its activity. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to evaluate and potentially utilize this compound in the context of hematological cancer research.

Mechanism of Action

This compound distinguishes itself from other BTK inhibitors through its unique mechanism of action. It is a covalent inhibitor that selectively targets and deactivates BTK by chelating Tyrosine 551 (Tyr551).[1][2][3][5] This "sequestration" of Tyr551 prevents the autophosphorylation of BTK, thereby blocking its catalytic activity and downstream signaling.[1][2] This targeted approach leads to the suppression of cancer cell proliferation and the induction of significant cell death in hematological cancer models.[1][5][4]

The BTK signaling pathway, which is inhibited by this compound, is initiated by Src family kinases. These kinases activate BTK, which in turn leads to the phosphorylation of Phospholipase-Cγ (PLCγ). This event triggers a cascade involving calcium mobilization and the activation of the NF-κB and MAP kinase pathways, which are crucial for B-cell proliferation and survival.[2] By inactivating BTK, this compound effectively halts these pro-survival signals.

Quantitative Data

The potency and selectivity of this compound have been quantified through various in vitro assays. The following tables summarize the key findings, comparing this compound to other known BTK inhibitors where applicable.

Table 1: Inhibitory Potency (IC50) of this compound against BTK

| Compound | IC50 (nM) |

| This compound | 5.8[1][3][5] |

Table 2: Kinase Selectivity Profile of this compound

| Kinase | IC50 |

| TEC Family Kinases | |

| BTK | 28.5 nM[3] |

| BMX | 49.0 nM[3] |

| ITK | 0.44 µM[3] |

| TXK | 0.19 µM[3] |

| TEC | 0.22 µM[3] |

| BLK | 2.60 µM[3] |

| Other Kinases | |

| EGFR | >3 µM[3] |

| ERBB2 | >3 µM[3] |

| JAK3 | >3 µM[3] |

Table 3: Irreversible Binding Efficacy (Ki) Comparison

| Compound | Ki (nM) |

| This compound | 0.77[2] |

| Ibrutinib | 0.59[2] |

| Acalabrutinib | 1.29[2] |

| BMX-IN-1 | 15.07[2] |

Table 4: Proliferation Inhibition (IC50) in Hematological Cancer Cell Lines

| Cell Line (Cancer Type) | IC50 (µM) |

| Raji (Burkitt's Lymphoma) | 2.3[1] |

| Other Myeloid and Lymphoid B-cell lines | 0.5 - 38.0[2] |

Table 5: In Vivo Efficacy of this compound

| Preclinical Model | Key Finding |

| Murine Xenograft (Burkitt's Lymphoma) | 30-40% reduction in subcutaneous tumor size[1] |

| Patient-Derived Xenograft (Diffuse Large B-cell Lymphoma) | 64% "on-target" efficacy[1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline the key experimental protocols used in the evaluation of this compound.

In Vitro Kinase Inhibition Assays

The inhibitory activity of this compound against a panel of kinases was determined using established enzymatic assays. In a typical protocol, recombinant kinase domains are incubated with a fluorescently labeled substrate and ATP. The reaction is initiated and allowed to proceed for a specified time at a controlled temperature. The addition of a stop solution terminates the reaction. The extent of substrate phosphorylation is then quantified using a microplate reader. The IC50 values are calculated from the dose-response curves generated by testing a range of this compound concentrations.

Cell Proliferation Assays

The anti-proliferative effects of this compound on various hematological cancer cell lines were assessed using a standard colorimetric assay, such as the MTT or MTS assay.

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The following day, cells are treated with serial dilutions of this compound (e.g., 0-100 µM) for a specified duration (e.g., 72 hours).[2]

-

Assay Development: After the incubation period, the assay reagent (e.g., MTT) is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

Data Acquisition: The formazan crystals are solubilized, and the absorbance is measured using a microplate reader at the appropriate wavelength.

-

Analysis: The IC50 values are determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Murine Xenograft Model of Burkitt's Lymphoma

This in vivo model was utilized to assess the anti-tumor efficacy of this compound.

-

Animal Model: Female adult BALB/c/NSG mice are used for this model.[3]

-

Tumor Cell Implantation: A suspension of Raji cells (a human Burkitt's lymphoma cell line) is injected subcutaneously into the flank of each mouse.

-

Tumor Growth Monitoring: Tumor growth is monitored regularly by measuring the tumor dimensions with calipers. Tumor volume is calculated using the formula: (length x width²) / 2.

-

Treatment Protocol: Once the tumors reach a specified size, the mice are randomized into treatment and control groups. This compound is administered via intraperitoneal (i.p.) injection at doses of 10 mg/kg and 20 mg/kg every two days for a total of 14 days.[2][3] The control group receives a vehicle control.

-

Efficacy Evaluation: Tumor size and body weight are monitored throughout the treatment period.[1] At the end of the study, the mice are euthanized, and the tumors are excised and weighed. The reduction in tumor growth and the incidence of metastasis and secondary tumor formation are analyzed.

Blood-Brain Barrier Permeability Assay

The ability of this compound to cross the blood-brain barrier was assessed using an in vitro model with the HBEC-5i human brain endothelial cell line.[2] This assay typically involves a transwell system where a monolayer of endothelial cells is grown on a semi-permeable membrane, mimicking the blood-brain barrier. This compound is added to the apical (blood) side, and its concentration in the basolateral (brain) side is measured over time, usually by LC-MS/MS, to determine its permeability.

Conclusion

This compound is a potent and selective covalent inhibitor of BTK with a distinct mechanism of action involving the sequestration of Tyr551.[1][2] Preclinical data demonstrates its efficacy in various models of hematological malignancies, including Burkitt's lymphoma and diffuse large B-cell lymphoma.[1][4] A notable feature of this compound is its ability to penetrate the blood-brain barrier, suggesting its potential for treating central nervous system lymphomas.[1][2][3][5] The comprehensive data and detailed experimental protocols provided in this guide offer a solid foundation for further investigation of this compound as a promising therapeutic candidate for hematological cancers.

References

- 1. Selective Inhibition of Bruton’s Tyrosine Kinase by a Designed Covalent Ligand Leads to Potent Therapeutic Efficacy in Blood Cancers Relative to Clinically Used Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. tebubio.com [tebubio.com]

A Structural and Functional Analysis of the JS25-BTK Complex: A Technical Guide

Executive Summary: Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway, making it a key therapeutic target for various B-cell malignancies and autoimmune diseases.[1][2][3] JS25 is a novel, selective, and covalent inhibitor of BTK that demonstrates potent anti-cancer activity.[4][5] Structural predictions indicate that this compound exerts its inhibitory effect through a unique mechanism involving the sequestration of a key tyrosine residue, Tyr551, which prevents BTK autophosphorylation and leads to its inactivation.[5][6][][8] This document provides an in-depth technical overview of the this compound-BTK complex, including its biochemical characteristics, the signaling pathways it modulates, and the experimental protocols used for its analysis.

Biochemical Profile and Mechanism of Action

This compound is a covalent inhibitor that displays high potency for BTK.[4][5] Its mechanism of action distinguishes it from many other BTK inhibitors, providing a foundation for its favorable selectivity and efficacy profile.

Inhibitory Potency and Binding Affinity

This compound inactivates BTK with a half-maximal inhibitory concentration (IC50) in the low nanomolar range and demonstrates a strong irreversible binding efficacy (Ki).[4][5] Compared to clinically approved inhibitors, this compound shows a higher potency in inhibiting BTK.[5]

| Parameter | Value | Comparator | Value |

| This compound IC50 (BTK Inactivation) | 5.8 nM[4] | Ibrutinib | Higher IC50[5] |

| This compound IC50 (Kinase Panel) | 28.5 nM[4][5][6] | Acalabrutinib | Higher IC50[5] |

| This compound Irreversible Binding (Ki) | 0.77 nM[5] | BMX-IN-1 | Higher Ki (15.07 nM)[5] |

Kinase Selectivity Profile

A crucial aspect of targeted therapy is minimizing off-target effects. This compound exhibits a desirable selectivity profile, showing high potency against BTK and the related kinase BMX, with significantly lower activity against other kinases within the TEC family and other signaling pathways.[4][6]

| Kinase Target | This compound IC50 | Selectivity (IC50 Kinase / IC50 BTK) |

| BTK | 28.5 nM | 1 |

| BMX | 49.0 nM | ~1.7 |

| TXK | 0.19 µM | ~7 |

| TEC | 0.22 µM | ~8 |

| ITK | 0.44 µM | ~15 |

| BLK | 2.60 µM | ~91 |

| EGFR | > 3 µM | > 105 |

| ERBB2 | > 3 µM | > 105 |

| JAK3 | > 3 µM | > 105 |

| Data sourced from multiple references.[4][6] |

Predicted Binding Mode and Structural Interaction

Structural prediction and modeling of the this compound-BTK complex have revealed a unique inhibitory mechanism.[6][][8] Rather than solely acting as an ATP competitor, this compound is predicted to covalently bind to Cysteine 481 (Cys481) in the ATP binding pocket and subsequently sequester Tyrosine 551 (Tyr551).[4][5] This "sequestration" or "chelating" action prevents the autophosphorylation of BTK, locking it in an inactive state and ultimately leading to its degradation within the cell.[4][5][6]

Caption: Logical flow of this compound's mechanism of action on BTK.

Modulation of BTK Signaling

BTK is a central node in signaling pathways essential for B-cell development, differentiation, and survival.[2][9] this compound's inhibition of BTK effectively shuts down these downstream signals.

The B-cell receptor (BCR) initiates a signaling cascade upon antigen binding. This involves Src family kinases that phosphorylate and activate BTK.[5] Activated BTK then phosphorylates Phospholipase-Cγ (PLCγ), leading to calcium mobilization and the activation of critical transcription factors like NF-κB, which promote cell proliferation and survival.[5][9] this compound intervenes at a pivotal point, preventing BTK activation and halting the entire downstream cascade.

Caption: this compound inhibits the BTK signaling cascade downstream of the BCR.

Experimental Protocols

The characterization of the this compound-BTK complex involves a suite of biophysical and biochemical assays. The following sections detail generalized protocols for key experiments.

In Vitro Kinase Inhibition Assay (IC50 Determination)

This protocol describes a common method, such as the ADP-Glo™ Kinase Assay, to determine the IC50 value of an inhibitor. The assay measures the amount of ADP produced during the kinase reaction, which correlates with enzyme activity.[10][11]

-

Reagent Preparation : Prepare BTK Kinase Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT).[10] Prepare serial dilutions of this compound in DMSO. Prepare a substrate/ATP mix (e.g., poly[Glu:Tyr] peptide and 10 µM ATP).[12]

-

Reaction Setup : In a 384-well plate, add 1 µl of diluted this compound or DMSO (control). Add 2 µl of diluted BTK enzyme.

-

Initiation : Add 2 µl of the substrate/ATP mix to initiate the kinase reaction. Incubate at room temperature for a defined period (e.g., 60 minutes).

-

ADP Detection : Add 5 µl of ADP-Glo™ Reagent to deplete unused ATP. Incubate for 40 minutes.

-

Luminescence Generation : Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

-

Data Acquisition : Record luminescence using a plate reader. Data is plotted as percent inhibition versus log[this compound], and the IC50 is calculated using a suitable curve-fitting model.

Caption: Workflow for determining BTK kinase inhibition by this compound.

Binding Affinity Determination (Surface Plasmon Resonance)

Surface Plasmon Resonance (SPR) is a label-free technique used to measure the kinetics of biomolecular interactions in real-time, including association (kon) and dissociation (koff) rates.[13][14]

-

Chip Preparation : Select a suitable sensor chip (e.g., CM5) and activate the carboxymethylated dextran surface using a mixture of EDC/NHS.

-

Ligand Immobilization : Covalently immobilize purified recombinant BTK protein onto the chip surface via amine coupling to a target density. A reference cell is prepared similarly but without the protein.

-

Analyte Injection (Association) : Inject a series of concentrations of this compound in running buffer (e.g., 20 mM Tris pH 8.0, 150 mM NaCl, 0.05% P20) over both the BTK-immobilized surface and the reference cell at a constant flow rate.[15] The binding is recorded as an increase in response units (RU).

-

Dissociation : Replace the this compound solution with running buffer and monitor the decrease in RU as the compound dissociates from the immobilized BTK. For covalent inhibitors, this rate will be extremely slow or negligible.

-

Regeneration : Inject a regeneration solution (e.g., low pH glycine) to remove any non-covalently bound analyte, preparing the surface for the next cycle. This step may be omitted or modified for irreversible binders.

-

Data Analysis : After subtracting the reference channel signal, fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir for reversible, or a two-state model for covalent inhibitors) to determine kon, koff, and the equilibrium dissociation constant (KD).

Caption: General experimental workflow for Surface Plasmon Resonance (SPR).

Structural Analysis (X-ray Co-crystallography)

While the current understanding of the this compound-BTK complex is based on structural prediction, X-ray crystallography is the gold-standard method for determining the high-resolution, three-dimensional structure of such a complex.[16][17][18]

-

Protein-Ligand Complex Formation : Incubate highly purified BTK protein (e.g., kinase domain) with a molar excess of this compound to ensure complex formation.[16]

-

Crystallization Screening : Use vapor diffusion methods (sitting or hanging drop) to screen a wide range of crystallization conditions (precipitants, buffers, salts, additives) to find conditions that produce diffraction-quality crystals of the this compound-BTK complex.

-

Crystal Optimization : Optimize initial "hit" conditions by varying reagent concentrations, temperature, and other parameters to improve crystal size and quality.

-

Data Collection : Cryo-protect a suitable crystal and expose it to a high-intensity X-ray beam (typically at a synchrotron). The resulting diffraction pattern is recorded on a detector.

-

Structure Solution and Refinement : Process the diffraction data to determine unit cell parameters and space group. The structure is solved using molecular replacement with a known BTK structure as a search model. The electron density map is then used to build and refine the model of the complex, including the precise orientation and covalent linkage of this compound in the binding site.

References

- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 2. m.youtube.com [m.youtube.com]

- 3. Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Selective Inhibition of Bruton’s Tyrosine Kinase by a Designed Covalent Ligand Leads to Potent Therapeutic Efficacy in Blood Cancers Relative to Clinically Used Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Insights into the conformational flexibility of Bruton's tyrosine kinase from multiple ligand complex structures - PMC [pmc.ncbi.nlm.nih.gov]

- 10. promega.com [promega.com]

- 11. promega.com [promega.com]

- 12. reactionbiology.com [reactionbiology.com]

- 13. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 14. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 15. Screening and Characterization of Allosteric Small Molecules Targeting Bruton’s Tyrosine Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Protein-Ligand Crystallisation - Protein Crystallography | Peak Proteins [peakproteins.com]

- 17. X-Ray Crystallography of Protein-Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]

- 18. Studying Protein–Ligand Interactions Using X-Ray Crystallography | Springer Nature Experiments [experiments.springernature.com]

JS25: A Deep Dive into a Selective and Covalent BTK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of JS25, a selective and covalent inhibitor of Bruton's tyrosine kinase (BTK). It delves into its mechanism of action, presents key quantitative data, outlines detailed experimental protocols for its evaluation, and visualizes its interaction with cellular signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals involved in kinase inhibitor drug discovery and development.

Introduction to this compound and Bruton's Tyrosine Kinase (BTK)

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a pivotal role in B-cell development, differentiation, and signaling.[1] It is a crucial component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation and survival.[2][3] Dysregulation of BTK activity is implicated in various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL), making it a prime therapeutic target.[4]

This compound is a novel, selective, and covalent inhibitor of BTK.[4][5] It has demonstrated potent anti-proliferative and pro-apoptotic effects in various hematological cancer models. Its unique mechanism of action and favorable selectivity profile distinguish it from other BTK inhibitors.

Mechanism of Action

This compound acts as a covalent inhibitor of BTK by specifically targeting a cysteine residue (Cys481) in the ATP-binding pocket of the kinase domain.[3] However, its primary mechanism of inactivation is distinct. Structural predictions suggest that this compound binding leads to the "sequestration" of a key tyrosine residue, Tyr551.[4][6] This sequestration event prevents the necessary autophosphorylation of BTK at Tyr223, a critical step for its full activation. This dual-action of covalent binding and sequestration of a key residue contributes to its high potency and prolonged inhibition.

Furthermore, treatment with this compound has been shown to induce the degradation of the BTK protein, further diminishing its cellular activity.[4][7]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound and its comparators.

Table 1: In Vitro Kinase Inhibition Data

| Inhibitor | Target Kinase | Ki (nM) | IC50 (nM) |

| This compound | BTK | 0.77 [4] | 28.5 [4] |

| Ibrutinib | BTK | 0.59[4] | |

| Acalabrutinib | BTK | 1.29[4] | |

| BMX-IN-1 | BTK | 15.07[4] |

Table 2: In Vitro Cell Proliferation Inhibition Data

| Cell Line Type | IC50 Range (µM) |

| Blood Cancer Cell Lines | 0.5 - 38.0[4] |

Table 3: In Vivo Efficacy Data

| Animal Model | Cancer Type | This compound Dosage and Schedule | Outcome |

| Murine Xenograft | Burkitt's Lymphoma | 10 mg/kg and 20 mg/kg; i.p.; every 2 days for 14 days[4] | Subcutaneous tumor reduction; suppression of metastatic and secondary tumor formation[4] |

| Zebrafish Xenograft | Chronic Lymphocytic Leukemia | 1 µM, 2.5 µM, and 5 µM; injection; daily for 2 days[4] | Decreased tumor burden[4] |

Experimental Protocols

This section provides detailed methodologies for the key experiments typically used to characterize a kinase inhibitor like this compound.

Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the compound.

Materials:

-

Recombinant BTK enzyme

-

ATP

-

Suitable kinase substrate (e.g., poly(Glu, Tyr) 4:1)

-

Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[8]

-

This compound and other test inhibitors

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well plates

-

Plate reader capable of luminescence detection

Protocol:

-

Prepare serial dilutions of this compound and control inhibitors in the kinase buffer.

-

In a 384-well plate, add 1 µl of each inhibitor dilution.

-

Add 2 µl of a solution containing the BTK enzyme to each well.

-

Initiate the kinase reaction by adding 2 µl of a substrate/ATP mix.

-

Incubate the plate at room temperature for 60 minutes.[8]

-

Add 5 µl of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.[8]

-

Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.[8]

-

Measure the luminescence using a plate reader.

-

Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cancer cell lines (e.g., Raji for Burkitt's lymphoma)

-

Complete cell culture medium

-

This compound and control inhibitors

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.[9]

-

Prepare serial dilutions of this compound and control inhibitors in the cell culture medium.

-

Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitors.

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[4]

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.[9]

-

Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.[9]

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.

Murine Xenograft Model

This in vivo model is used to evaluate the anti-tumor efficacy of a compound in a living organism.

Materials:

-

Immunocompromised mice (e.g., BALB/c nude or NSG mice)

-

Cancer cells (e.g., Raji cells)

-

This compound and vehicle control

-

Calipers for tumor measurement

Protocol:

-

Subcutaneously inject a suspension of cancer cells (e.g., 1x106 Raji cells) into the flank of each mouse.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm3).

-

Randomly assign the mice to treatment groups (vehicle control, this compound low dose, this compound high dose).

-

Administer this compound or vehicle control via intraperitoneal (i.p.) injection according to the specified dosage and schedule (e.g., 10 mg/kg and 20 mg/kg, every 2 days for 14 days).[4]

-

Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).

-

Analyze the data to determine the effect of this compound on tumor growth.

Zebrafish Xenograft Model

The zebrafish xenograft model offers a rapid and scalable in vivo platform for drug screening.

Materials:

-

Zebrafish embryos (2 days post-fertilization)

-

Fluorescently labeled cancer cells (e.g., from a chronic lymphocytic leukemia patient)

-

This compound and control inhibitors

-

Microinjection system

-

Fluorescence microscope

Protocol:

-

Microinject fluorescently labeled cancer cells into the yolk sac of the zebrafish embryos.

-

Incubate the embryos for 24 hours to allow for tumor cell proliferation and migration.

-

Administer this compound or control inhibitors by injecting the desired concentration directly into the yolk sac or by adding it to the embryo medium.[4][10]

-

Incubate the embryos for the specified treatment duration (e.g., 2 days).[4]

-

Visualize and quantify the tumor burden using a fluorescence microscope.

-

Analyze the data to assess the effect of this compound on tumor growth and metastasis.

Signaling Pathways and Visualizations

This compound exerts its effects by inhibiting the BTK signaling pathway. The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows.

BTK Signaling Pathway

// Nodes BCR [label="B-Cell Receptor\n(BCR)", fillcolor="#F1F3F4", fontcolor="#202124"]; Antigen [label="Antigen", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Lyn_Syk [label="Lyn/Syk", fillcolor="#FBBC05", fontcolor="#202124"]; BTK [label="BTK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; this compound [label="this compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PLCG2 [label="PLCγ2", fillcolor="#FBBC05", fontcolor="#202124"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; DAG [label="DAG", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; IP3 [label="IP3", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; PKC [label="PKC", fillcolor="#FBBC05", fontcolor="#202124"]; Ca_Mobilization [label="Ca²⁺ Mobilization", fillcolor="#FBBC05", fontcolor="#202124"]; NFkB [label="NF-κB", fillcolor="#34A853", fontcolor="#FFFFFF"]; MAPK [label="MAPK", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Antigen -> BCR [label="Activation"]; BCR -> Lyn_Syk; Lyn_Syk -> BTK [label="Phosphorylation\n(Tyr551)"]; BTK -> PLCG2 [label="Phosphorylation"]; this compound -> BTK [arrowhead=tee, color="#EA4335", label=" Inhibition\n(Covalent Binding &\nTyr551 Sequestration)"]; PLCG2 -> PIP2 [style=dashed]; PIP2 -> DAG [label="Hydrolysis"]; PIP2 -> IP3 [label="Hydrolysis"]; DAG -> PKC; IP3 -> Ca_Mobilization; PKC -> NFkB; Ca_Mobilization -> NFkB; PKC -> MAPK; NFkB -> Proliferation; MAPK -> Proliferation; this compound -> Apoptosis [style=dashed, arrowhead=normal, color="#4285F4"]; } END_OF_DOT Caption: The BTK signaling pathway initiated by BCR activation and the inhibitory action of this compound.

Experimental Workflow for In Vitro Evaluation

// Nodes start [label="Start", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; kinase_assay [label="Kinase Inhibition Assay\n(e.g., ADP-Glo)", fillcolor="#F1F3F4", fontcolor="#202124"]; cell_culture [label="Cancer Cell Line Culture\n(e.g., Raji)", fillcolor="#F1F3F4", fontcolor="#202124"]; treatment [label="Treatment with this compound\n(Dose-Response)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; viability_assay [label="Cell Viability Assay\n(e.g., MTT)", fillcolor="#F1F3F4", fontcolor="#202124"]; data_analysis1 [label="Determine IC₅₀", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; data_analysis2 [label="Determine IC₅₀", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; end [label="End", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges start -> kinase_assay; start -> cell_culture; kinase_assay -> data_analysis1; cell_culture -> treatment; treatment -> viability_assay; viability_assay -> data_analysis2; data_analysis1 -> end; data_analysis2 -> end; } END_OF_DOT Caption: A typical workflow for the in vitro evaluation of a kinase inhibitor like this compound.

Experimental Workflow for In Vivo Evaluation

// Nodes start [label="Start", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; tumor_implantation [label="Tumor Cell Implantation\n(Murine or Zebrafish)", fillcolor="#F1F3F4", fontcolor="#202124"]; tumor_growth [label="Tumor Establishment", fillcolor="#F1F3F4", fontcolor="#202124"]; treatment [label="Treatment with this compound\n(vs. Vehicle)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; monitoring [label="Monitor Tumor Growth\n& Animal Health", fillcolor="#F1F3F4", fontcolor="#202124"]; data_analysis [label="Analyze Anti-Tumor Efficacy", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; end [label="End", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges start -> tumor_implantation; tumor_implantation -> tumor_growth; tumor_growth -> treatment; treatment -> monitoring; monitoring -> data_analysis; data_analysis -> end; } END_OF_DOT Caption: A generalized workflow for the in vivo evaluation of this compound's anti-tumor efficacy.

Conclusion

This compound is a promising selective and covalent BTK inhibitor with a distinct mechanism of action involving the sequestration of Tyr551. Its potent in vitro and in vivo activity against various B-cell malignancies highlights its therapeutic potential. The experimental protocols and data presented in this guide provide a solid foundation for further research and development of this compound and other next-generation kinase inhibitors. The ability of this compound to cross the blood-brain barrier also suggests its potential utility in treating central nervous system lymphomas.[4] Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic benefits of this compound.

References

- 1. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Collection - Selective Inhibition of Brutonâs Tyrosine Kinase by a Designed Covalent Ligand Leads to Potent Therapeutic Efficacy in Blood Cancers Relative to Clinically Used Inhibitors - ACS Pharmacology and Translational Science - Figshare [acs.figshare.com]

- 7. Selective Inhibition of Bruton’s Tyrosine Kinase by a Designed Covalent Ligand Leads to Potent Therapeutic Efficacy in Blood Cancers Relative to Clinically Used Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. promega.com [promega.com]

- 9. benchchem.com [benchchem.com]

- 10. Systematic Roadmap for Cancer Drug Screening Using Zebrafish Embryo Xenograft Cancer Models: Melanoma Cell Line as a Case Study - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the SCC-25 Murine Xenograft Model

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The term "JS25 murine xenograft model" did not correspond to a standardized, publicly documented model in the initial search. Based on the available information, it is strongly presumed that "this compound" is a likely reference or typo for the widely used SCC-25 cell line-derived xenograft model. The following guide is based on this assumption and provides comprehensive details for the SCC-25 murine xenograft model.

I. Application Notes

The SCC-25 murine xenograft model is a critical tool for in vivo research on head and neck squamous cell carcinoma (HNSCC), specifically tongue squamous cell carcinoma (TSCC). This model utilizes the human SCC-25 cell line, which is derived from a squamous cell carcinoma of thetongue.[1][2] When implanted into immunocompromised mice, SCC-25 cells form solid tumors that recapitulate key characteristics of human HNSCC, making it a valuable platform for a variety of preclinical studies.

Key Applications:

-

Anticancer Drug Efficacy Testing: The SCC-25 xenograft model is widely used to evaluate the in vivo efficacy of novel therapeutic agents and combination therapies.[3][4]

-

Mechanism of Action Studies: Researchers can utilize this model to investigate the molecular mechanisms by which anticancer drugs exert their effects on tumor growth and progression.

-

Biomarker Discovery and Validation: The model allows for the identification and validation of potential biomarkers that may predict therapeutic response or resistance in HNSCC.

-

Tumor Growth and Metastasis Research: The SCC-25 model can be used to study the dynamics of tumor growth, invasion, and metastasis.

-

Evaluation of Novel Therapeutic Modalities: Beyond traditional chemotherapy, this model is suitable for testing novel approaches such as targeted therapies, immunotherapies, and combination treatments.

Cell Line Characteristics:

| Characteristic | Description |

| Cell Line Name | SCC-25 |

| Origin | Human Tongue Squamous Cell Carcinoma |

| Morphology | Epithelial-like |

| Growth Properties | Adherent |

| Tumorigenicity | Yes, forms tumors in immunocompromised mice. Tumors can develop within 21 days after subcutaneous inoculation of 10^7 cells.[2] |

II. Experimental Protocols

A. SCC-25 Cell Culture Protocol

This protocol outlines the standard procedure for culturing and maintaining the SCC-25 human tongue squamous cell carcinoma cell line.

Materials:

-

SCC-25 cell line (e.g., ATCC CRL-1628)

-

Complete Culture Medium: 1:1 mixture of Dulbecco's modified Eagle's medium (DMEM) and Ham's F12 medium.[2]

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Hydrocortisone

-

L-glutamine

-

Sodium Bicarbonate

-

Phosphate-Buffered Saline (PBS), sterile, without calcium and magnesium

-

Trypsin-EDTA solution (0.25% Trypsin, 0.53 mM EDTA)

-

Cell culture flasks (T-75)

-

Incubator (37°C, 5% CO₂)

-

Sterile serological pipettes, centrifuge tubes, and other cell culture consumables

Complete Culture Medium Formulation:

-

DMEM/F12 (1:1 mixture)

-

10% Fetal Bovine Serum (FBS)[2]

-

400 ng/mL Hydrocortisone[2]

-

2 mM L-glutamine[2]

-

1.2 g/L Sodium Bicarbonate[2]

Procedure:

-

Thawing Cryopreserved Cells:

-

Rapidly thaw the cryovial of SCC-25 cells in a 37°C water bath.

-

Transfer the cell suspension to a 15 mL centrifuge tube containing 9 mL of pre-warmed complete culture medium.

-

Centrifuge at approximately 125 x g for 5-7 minutes.

-

Discard the supernatant and gently resuspend the cell pellet in fresh complete culture medium.

-

Transfer the cell suspension to a T-75 culture flask.

-

Incubate at 37°C in a 5% CO₂ atmosphere.

-

-

Subculturing (Passaging):

-

Culture the cells until they reach 80-90% confluency. Medium should be renewed every 2 to 3 days.[2]

-

Aspirate the old culture medium from the flask.

-

Briefly rinse the cell layer with sterile PBS to remove any residual serum.[2]

-

Add 2.0 to 3.0 mL of Trypsin-EDTA solution to the flask and incubate at 37°C for 5-15 minutes, or until the cells detach.[2]

-

Add 6.0 to 8.0 mL of complete culture medium to inactivate the trypsin.

-

Gently pipette the cell suspension up and down to create a single-cell suspension.

-

Perform a cell count using a hemocytometer or automated cell counter to determine cell viability and density.

-

Seed new T-75 flasks at a recommended subcultivation ratio of 1:3 to 1:10.

-

Add the appropriate volume of fresh, pre-warmed complete culture medium to the new flasks.

-

Incubate at 37°C in a 5% CO₂ atmosphere.

-

B. SCC-25 Murine Xenograft Model Establishment Protocol

This protocol describes the subcutaneous implantation of SCC-25 cells into immunocompromised mice to establish a xenograft tumor model.

Materials:

-

SCC-25 cells, cultured as described above (in exponential growth phase)

-

Immunocompromised mice (e.g., athymic nude mice, NOD/SCID mice), 4-6 weeks old

-

Complete culture medium (serum-free for injection) or PBS

-